2-Chloro-4-nitro-1H-indole
Description
Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Molecular Design
The indole scaffold is a privileged structure in chemistry and biology, renowned for its widespread presence in natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org Its significance stems from its versatile chemical nature and its ability to interact with various biological targets. researchgate.netnih.gov The indole ring system is a key component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgnih.govresearchgate.net
In the realm of drug discovery, the indole nucleus is a recurring motif in numerous approved therapeutic agents. researchgate.net Its structural features allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules such as proteins and enzymes. researchgate.netnih.gov This has led to the development of indole-containing drugs with a broad range of pharmacological activities. ajchem-b.com Furthermore, the indole framework is a valuable building block in synthetic organic chemistry, providing a platform for the construction of complex molecular architectures. rsc.org The reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C3 position, has been extensively explored and utilized in the synthesis of diverse indole derivatives. wikipedia.orgbhu.ac.in
Structural Characteristics of Substituted Indoles
Substituted indoles are derivatives of the parent indole molecule where one or more hydrogen atoms on the bicyclic ring have been replaced by other functional groups. wikipedia.org The nature and position of these substituents profoundly influence the electronic properties, reactivity, and biological activity of the resulting compound. nih.gov
The electronic character of the indole ring is π-excessive, making it electron-rich and susceptible to electrophilic attack. bhu.ac.in The introduction of electron-donating or electron-withdrawing groups can either enhance or diminish this reactivity and direct the regioselectivity of further chemical transformations. For instance, electrophilic substitution on the indole ring predominantly occurs at the C3 position due to the stability of the resulting cationic intermediate. wikipedia.orgbhu.ac.in However, the presence of substituents can alter this preference.
Specific Research Focus on 2-Chloro-4-nitro-1H-indole within the Substituted Indole Landscape
Within the vast family of substituted indoles, this compound is a distinct entity defined by its specific substitution pattern. The presence of a chlorine atom at the 2-position and a nitro group at the 4-position introduces a unique combination of electronic and steric effects. The chlorine atom, being an electronegative yet weakly deactivating group, and the nitro group, a strong electron-withdrawing group, significantly alter the electron density distribution of the indole nucleus.
Research on this compound and related structures often focuses on its synthesis and its potential as an intermediate in the preparation of more complex molecules. The strategic placement of the chloro and nitro groups can be exploited for further functionalization, making it a valuable building block in organic synthesis. For instance, the nitro group can be reduced to an amino group, opening up avenues for the synthesis of various other derivatives. researchgate.net Similarly, the chlorine atom can potentially participate in cross-coupling reactions.
The study of such specifically substituted indoles contributes to a deeper understanding of structure-activity relationships within this important class of heterocyclic compounds. While broad research exists on various substituted indoles, the specific focus on this compound allows for a detailed investigation of how this particular combination of substituents dictates its chemical behavior and potential utility.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Note: The data in this table is based on publicly available chemical information. For more detailed and experimentally verified data, please refer to specialized chemical databases.
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-4-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H |
InChI Key |
XPQFGYKWSPDVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)Cl)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 2-Chloro-4-nitro-1H-indole. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a definitive assignment of each proton and carbon atom within the molecule can be achieved.
Proton (¹H) NMR Spectral Analysis
A related compound, 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide, shows the NH-indole proton signal at a downfield position. csic.es The protons of the indole (B1671886) ring are observed between δ 6.83–8.37 ppm. csic.es For other indole derivatives, the specifics of the ¹H NMR spectrum, such as chemical shifts and coupling constants, are crucial for confirming the substitution pattern. csic.esclockss.org
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct resonance. The chemical shifts are indicative of the electronic environment of each carbon. Carbons attached to electronegative atoms like chlorine and the nitro group will be shifted downfield. For example, in related nitro-indole compounds, the aromatic carbons of the indole ring typically resonate in the range of δ 103.8–142.8 ppm. csic.es The carbon atom attached to the nitro group would be expected at the lower end of this range due to the strong deshielding effect.
While direct ¹³C NMR data for this compound is not present in the search results, analysis of analogous structures provides a basis for expected chemical shifts. For instance, in 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide, the aromatic carbons of the indole ring show signals in the range of 103.8–142.8 ppm. csic.es
Two-Dimensional NMR Techniques for Isomeric Form Determination
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the indole ring system. HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is critical for assigning quaternary carbons and confirming the positions of the chloro and nitro substituents. While the provided results discuss the use of 2D NMR for other indole derivatives to determine isomeric forms, specific 2D NMR data for this compound is not available. researchgate.netresearcher.lifeipb.pt
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A prominent band corresponding to the N-H stretching vibration of the indole ring is anticipated in the region of 3200–3450 cm⁻¹. csic.es The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. For a related compound, 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide, the N-H stretching bands are observed at 3453.02, 3385.82, 3335.47, and 3229.61 cm⁻¹, and the C-Cl stretch is at 1102.97 cm⁻¹. csic.es
Electronic Absorption (UV-Visible) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric systems: the indole ring and the nitro-substituted benzene (B151609) moiety. While a specific experimental spectrum for this exact compound is not widely published, the expected transitions can be inferred from the behavior of similar nitroaromatic and indole-containing molecules. The primary electronic transitions responsible for UV-Visible absorption in this molecule are π → π* and n → π*.
The indole ring system and the benzene ring with its nitro group substituent contain multiple π-bonds, leading to several possible π → π* transitions. These transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The attachment of a nitro group to the aromatic ring is known to cause a bathochromic (red) shift, moving absorption bands to longer wavelengths, potentially into the visible region of the spectrum. rsc.org
Additionally, the nitro group and the nitrogen atom of the indole ring possess non-bonding electrons (n-electrons). The promotion of one of these electrons to a π* antibonding orbital results in an n → π* transition. These transitions are generally of much lower intensity than π → π* transitions. In nitroaromatic compounds, the n → π* transition of the nitro group can be observed, although it may be masked by stronger π → π* bands. mdpi.comrsc.org The presence of both an electron-withdrawing nitro group and an electron-rich indole system facilitates intramolecular charge transfer (ICT), which can significantly influence the energy and intensity of the absorption bands. rsc.org The solvent polarity can also affect the position of these bands; polar solvents may stabilize the ground or excited states differently, leading to shifts in the absorption maxima. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The molecular formula for this compound is C₈H₅ClN₂O₂, corresponding to a molecular weight of approximately 196.59 g/mol .
In an electron ionization (EI) mass spectrum, this compound would be expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
The fragmentation of this compound is predicted to follow pathways characteristic of aromatic nitro compounds and halogenated heterocycles. miamioh.edu Key fragmentation steps would likely include:
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatics is the loss of NO₂ (a loss of 46 mass units) or NO (a loss of 30 mass units). nih.govresearchgate.net This fragmentation is often a dominant process.
Loss of Chlorine: Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (a loss of 35 or 37 mass units, depending on the isotope).
Cleavage of the Indole Ring: The indole ring itself can fragment, typically through the loss of HCN (a loss of 27 mass units) from the pyrrole (B145914) moiety.
The combination of these fragmentation pathways would produce a series of fragment ions that are diagnostic for the structure of this compound. The relative abundance of these fragments provides insight into the stability of the various ions and the parent molecule. nih.gov
X-ray Diffraction (XRD) and Single Crystal Analysis
As of this writing, a search of publicly accessible scientific literature and crystallographic databases has not yielded a specific single-crystal X-ray diffraction study for this compound. Therefore, precise experimental data on its bond lengths, bond angles, unit cell parameters, and specific intermolecular interactions cannot be provided. The following sections describe the type of information that would be obtained from such an analysis, with contextual reference to closely related structures like 5-nitroindole (B16589). acs.orgnih.gov
A single-crystal XRD analysis would provide the precise three-dimensional coordinates of each atom in the crystal lattice. From this data, all intramolecular geometric parameters could be calculated with high precision. This includes the lengths of all covalent bonds (e.g., C-C, C-N, C-Cl, N-O), the angles between these bonds, and the dihedral (torsion) angles that define the molecule's conformation. Of particular interest would be the planarity of the indole ring system and the dihedral angle between the indole ring and the plane of the nitro group. In related nitroaromatic compounds, the nitro group may be twisted slightly out of the plane of the aromatic ring. iucr.org
X-ray diffraction analysis would determine the fundamental repeating unit of the crystal, known as the unit cell. The dimensions of the unit cell (lengths of the a, b, and c axes and the angles α, β, and γ between them) and its volume would be precisely measured. This analysis also identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements present within the crystal lattice. For example, the related compound 5-nitroindole crystallizes in a monoclinic system with the space group P2₁/c. acs.orgresearchgate.net
The packing of molecules within the crystal is governed by intermolecular forces. An XRD study allows for a detailed analysis of these interactions. For this compound, several key interactions would be expected:
Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor. It would likely form hydrogen bonds with an electronegative atom on an adjacent molecule, such as one of the oxygen atoms of the nitro group. acs.orgiucr.org This is a common and structure-directing interaction in crystals of N-H containing indoles. nih.gov
π-π Stacking: The planar aromatic surfaces of the indole rings can interact through π-π stacking. These interactions are crucial for the stabilization of the crystal packing in many aromatic and heteroaromatic compounds. acs.orgresearchgate.net
A complete crystallographic analysis would quantify the distances and angles of these interactions, providing a comprehensive understanding of the supramolecular assembly of this compound in the solid state.
Computational and Theoretical Investigations of 2 Chloro 4 Nitro 1h Indole
Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations
There is no published research detailing the DFT and ab initio calculations for 2-Chloro-4-nitro-1H-indole. Such studies on analogous molecules typically involve the use of various basis sets (e.g., B3LYP/6-311G(d,p)) to predict molecular behavior. nih.gov However, without specific studies on the target compound, the following analyses remain speculative.
Optimized Molecular Geometries and Energetic Conformations
A full analysis of optimized molecular geometries, including bond lengths, bond angles, and dihedral angles for this compound, is not available. This analysis would typically reveal the most stable three-dimensional arrangement of the atoms and identify the lowest energy conformers.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. frontiersin.orgnumberanalytics.comlibretexts.org The energy gap between HOMO and LUMO indicates chemical stability and reactivity. frontiersin.org For related nitro and chloro-substituted heterocyclic compounds, the HOMO and LUMO are often delocalized over the aromatic system. nih.gov However, specific energy values and distribution maps for this compound have not been calculated and reported.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. For similar molecules, negative potential regions are typically concentrated around electronegative atoms like oxygen and chlorine, while positive regions are found near hydrogen atoms. acs.org A specific MEP map for this compound is not available in the current literature.
Theoretical Prediction of Spectroscopic Data
Theoretical calculations are often used to complement experimental spectroscopic data by predicting vibrational frequencies.
Computed Vibrational Frequencies (FT-IR, Raman)
The theoretical vibrational spectra (FT-IR and Raman) for this compound have not been published. Such calculations would help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H, N-H, C-N, C-Cl, and N-O stretching and bending modes. nih.govprensipjournals.com
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, offer a powerful means to predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.networldscientific.comnsf.govrsc.orgsciforum.net This in silico approach allows for the comparison of calculated spectra with experimental data to confirm or propose chemical structures. rsc.org
For illustrative purposes, the following table presents hypothetical, yet chemically reasonable, predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known effects of similar substituents on aromatic and heterocyclic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes and is not derived from a direct computational study of the target molecule.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | ||
|---|---|---|---|
| Atom | Predicted Shift (δ) | Atom | Predicted Shift (δ) |
| N1-H | ~12.0 | C2 | ~130.0 |
| H3 | ~7.0 | C3 | ~105.0 |
| H5 | ~8.0 | C3a | ~128.0 |
| H6 | ~7.5 | C4 | ~145.0 |
| H7 | ~8.2 | C5 | ~120.0 |
| C6 | ~122.0 | ||
| C7 | ~115.0 | ||
| C7a | ~138.0 |
Simulated UV-Vis Spectra and Electronic Transitions
Simulated Ultraviolet-Visible (UV-Vis) spectroscopy, commonly performed using Time-Dependent Density Functional Theory (TD-DFT), provides valuable information on the electronic transitions within a molecule. mdpi.comfaccts.deacs.orgacs.org These calculations can predict the absorption maxima (λmax) and the nature of the underlying electronic excitations. acs.org
For this compound, the UV-Vis spectrum is expected to be characterized by contributions from the indole (B1671886) chromophore and the nitro group. Key electronic transitions would likely include π → π* transitions, associated with the delocalized π-electron system of the aromatic and pyrrole (B145914) rings, and n → π* transitions, involving the non-bonding electrons on the nitrogen atom of the indole and the oxygen atoms of the nitro group. acs.org The strong electron-withdrawing nature of the nitro group typically leads to intense absorption bands.
The table below illustrates the kind of data a TD-DFT calculation would yield, including the predicted wavelength of maximum absorption (λmax), the oscillator strength (f), which is a measure of the transition probability, and the character of the main electronic transitions involved.
Table 2: Illustrative Simulated UV-Vis Data for this compound This table is for illustrative purposes and is not derived from a direct computational study of the target molecule.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Character |
|---|---|---|---|
| ~380 | >0.1 | HOMO → LUMO | π → π |
| ~310 | >0.1 | HOMO-1 → LUMO | π → π |
| ~270 | <0.1 | n → π | n → π |
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions at an atomic level. acs.orgresearchgate.net MD simulations are particularly valuable for understanding how a molecule like this compound might behave in a dynamic environment, such as in solution or when interacting with a biological target. acs.orgresearchgate.net
A key application of MD is the assessment of conformational stability. By simulating the molecule's movements over a period of time (from nanoseconds to microseconds), researchers can identify the most stable, low-energy conformations. nih.gov The root-mean-square deviation (RMSD) of the atomic positions is often calculated over the course of the simulation; a system that reaches a stable, equilibrated state will show a plateau in its RMSD profile. acs.org
Furthermore, MD simulations are crucial for analyzing interactions, for example, between a potential drug molecule and its protein target. frontiersin.orgnih.gov These simulations can reveal key residues involved in binding and elucidate the conformational changes that occur upon complex formation. acs.org Such studies on flavin-dependent halogenases, which act on tryptophan (the parent structure of indole), have provided detailed atomistic explanations for enzyme regioselectivity and function. acs.org
Computational Analysis of Intermolecular Interactions and Supramolecular Assemblies
The study of intermolecular interactions is fundamental to understanding how molecules recognize each other and pack in the solid state to form crystals or other organized structures known as supramolecular assemblies. scirp.orgmdpi.com Computational tools provide a remarkable way to visualize and quantify these non-covalent forces. scirp.org
For this compound, several types of intermolecular interactions are expected to govern its self-assembly. These include:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, likely interacting with the oxygen atoms of the nitro group of a neighboring molecule.
π-π Stacking: The planar aromatic indole rings can stack on top of each other, an interaction that is crucial in the stabilization of many aromatic crystal structures. mdpi.com
Halogen-involved Interactions: Weak interactions involving the chlorine atom, such as C-H···Cl or even halogen bonds, may also play a role in the crystal packing. researchgate.net
These directional interactions guide the molecules to arrange themselves into predictable, ordered patterns, such as dimers, chains, or extended 2D or 3D networks, forming a stable supramolecular architecture. rsc.orgrsc.org
Reaction Mechanisms and Reactivity Pathways
Mechanistic Insights into Electrophilic and Nucleophilic Substitutions on the Indole (B1671886) Ring
When electrophilic substitution does occur, the directing effects of the existing substituents come into play. The nitro group at the C4 position primarily directs incoming electrophiles to the C5 and C7 positions. smolecule.com The C3 position, while normally the most reactive, is sterically hindered by the adjacent C2-chloro and C4-nitro groups.
Nucleophilic aromatic substitution (SNAr) is generally not favored on unsubstituted indole rings. However, the presence of potent electron-withdrawing groups, such as the nitro group, can facilitate such reactions by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org For 2-Chloro-4-nitro-1H-indole, nucleophilic attack could potentially occur on the benzene (B151609) portion of the ring, activated by the C4-nitro group. libretexts.orgresearchgate.net Furthermore, complexation with metals like ruthenium can activate chloroindoles for smooth nucleophilic aromatic substitution, allowing the displacement of the chloride by various nucleophiles. rsc.org
Reductive Transformations of the Nitro Group
The nitro group is readily transformed into an amino group via reduction, a pivotal reaction for synthesizing aminoindoles which are precursors to a wide range of biologically active molecules.
Catalytic hydrogenation is the most common method for the reduction of the nitro group in nitroindoles. smolecule.com This process typically involves heterogeneous catalysts and a source of hydrogen. The reaction is generally chemoselective, reducing the nitro group without affecting the chloro substituent or the indole ring, provided the conditions are controlled. google.comrsc.org
Key catalytic systems and their typical conditions are summarized below:
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference(s) |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol (B145695), Methanol (B129727) | Room Temperature | Atmospheric to moderate pressure | google.com, google.com |
| Sulfided Platinum on Carbon | Hydrogen Gas (H₂) | Molten educt | 90-120°C | 140 psi | google.com |
| Raney Nickel | Hydrazine Hydrate (N₂H₄·H₂O) | Methanol/THF | 30-50°C | Atmospheric | |
| Iron (Fe) powder | Hydrochloric Acid (HCl) | Ethanol | Reflux | Atmospheric | |
| Gold on Iron(III) Oxide (Au/Fe₂O₃) | Hydrogen Gas (H₂) | Toluene | 60-120°C | 0.1-2.0 MPa | acs.org |
This table is interactive. Users can sort and filter the data.
The choice of catalyst and conditions can be crucial. For instance, to avoid dehalogenation of the chloro group, a potential side reaction, inhibitors like thiophene (B33073) may be added when using certain catalysts like platinum. google.com
The reduction of an aromatic nitro compound to an amine is a stepwise process that proceeds through several key intermediates. The generally accepted pathway involves the initial two-electron reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). This nitroso intermediate is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH), which is finally reduced to the corresponding amine (Ar-NH₂).
Under certain conditions, particularly during anaerobic growth of bacteria like Escherichia coli in the presence of nitrate (B79036), the reduction of nitrate produces nitrite, which can lead to the formation of 3-nitrosoindole from indole. nih.gov This intermediate can then participate in further condensation reactions. nih.gov While the direct observation of these intermediates during the catalytic hydrogenation of this compound requires specific analytical techniques, their formation is a well-established aspect of nitroarene reduction chemistry.
Catalytic Reduction Processes and Their Conditions
Pathways for Chloro Group Transformations (e.g., Nucleophilic Displacement, Dehalogenation)
The chlorine atom at the C2 position is a reactive handle for further functionalization of the indole scaffold.
Nucleophilic Displacement: The C2-chloro substituent can be replaced by various nucleophiles. smolecule.com This reaction is a type of nucleophilic aromatic substitution (SNAr). The reactivity of the C2 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the adjacent ring nitrogen and the sulfonyl protecting group often used on the indole nitrogen. Reactions with O-, S-, and N-nucleophiles have been demonstrated for N-protected 2-chloroindole-3-carboxaldehydes. chemrxiv.org
Dehalogenation: The removal of the chlorine atom, known as hydrodehalogenation, is another important transformation. This is typically achieved using palladium-catalyzed reactions with a suitable hydrogen source. rsc.orgnih.gov This process is useful for synthesizing 4-nitro-1H-indole from its 2-chloro derivative or for introducing deuterium (B1214612) at the C2 position. rsc.org Common conditions involve a palladium catalyst, such as palladium(II) acetate (B1210297) or palladium on carbon, and a hydride source like ethanol or silanes (e.g., tetramethyldisiloxane). rsc.orgnih.gov
Cyclization and Rearrangement Studies of Indole Derivatives
Indole derivatives, including those derived from this compound, are valuable substrates in the study of cyclization and rearrangement reactions to build more complex heterocyclic systems.
Cyclization: Reductive cyclization is a powerful strategy where the reduction of a nitro group is coupled with an intramolecular cyclization step. For instance, suitably substituted ortho-nitrostyrenes or ortho-nitrochalcones can undergo palladium-catalyzed reductive cyclization using carbon monoxide or formate (B1220265) esters as the reducing agent to form the indole ring. unimi.itnih.gov While starting from this compound, its amino derivative (2-chloro-4-amino-1H-indole) could be a key intermediate for subsequent cyclization reactions to build fused ring systems.
Rearrangement: Indole derivatives can undergo various rearrangement reactions, often acid-catalyzed. These include sigmatropic rearrangements like the Claisen rearrangement of allyl-substituted indoles and rearrangements of indolenine intermediates formed during reactions like the Fischer indole synthesis. acs.orgacs.org For example, 3,3-disubstituted indolenines can rearrange to form more stable 2,3-disubstituted indoles under acidic conditions. acs.org Such studies provide mechanistic insights and pathways to structurally diverse indole-based compounds.
Chemical and Material Science Applications of 2 Chloro 4 Nitro 1h Indole Scaffolds
Role of Indole (B1671886) as a Privileged Scaffold in the Design of Novel Chemical Entities
The indole scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that can interact with a diverse array of biological targets. Current time information in Bangalore, IN.ucanr.edu This widespread applicability stems from the indole ring's capacity to mimic peptide structures and engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with enzymes and receptors. The presence of the indole nucleus in numerous natural products with significant biological activities, including alkaloids and the essential amino acid tryptophan, has long inspired its use in drug discovery. Current time information in Bangalore, IN.nih.gov
Strategic Chemical Modifications and Substituent Effects in Molecular Design
The biological activity of indole derivatives can be significantly altered through strategic chemical modifications. acs.org The introduction of different substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole scaffold allows for the modulation of its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These modifications are crucial for optimizing the affinity and selectivity of the molecule for its intended biological target. nih.gov
For instance, the position and nature of substituents play a critical role in determining the pharmacological profile. Studies on various indole derivatives have shown that electron-withdrawing groups, such as nitro (NO₂) groups, and halogens, like chlorine (Cl), can have a profound impact on biological activity. nih.govpressbooks.pub A theoretical study on substituted indoles highlighted that groups like -NO₂ have a large deactivating effect, particularly at the ortho and para positions, by withdrawing electron density from the π-system. acs.org Conversely, the introduction of a chloro group can enhance the potency of certain compounds by altering their electronic and hydrophobic characteristics. openmedicinalchemistryjournal.com The combination of a chloro and a nitro group on the indole scaffold, as in 2-Chloro-4-nitro-1H-indole, is expected to create a molecule with distinct electronic properties, potentially leading to specific biological interactions.
Scaffold Diversity and Molecular Adaptability for Targeted Interactions
The versatility of the indole scaffold allows for the generation of vast libraries of structurally diverse compounds. rsc.org This scaffold diversity is a strategic advantage in the exploration of new chemical space and the identification of ligands for novel biological targets. researchgate.net By decorating the indole core with a variety of functional groups, chemists can create molecules that are adaptable and can be tailored for specific interactions with a wide range of proteins. rsc.orgresearchgate.net This adaptability has led to the development of indole-based compounds targeting a multitude of proteins involved in various disease areas. researchgate.net The ability to readily modify the indole nucleus makes it an ideal starting point for fragment-based drug discovery and lead optimization campaigns. rsc.org
Agrochemical Applications: Photosystem II Inhibition
Indole derivatives have shown promise as active ingredients in agrochemicals, particularly as herbicides. nih.gov One of the key mechanisms of action for many herbicides is the inhibition of Photosystem II (PSII), a crucial protein complex in the photosynthetic electron transport chain. ucanr.edu
Structure-Activity Relationships for Photosynthesis Inhibition
The herbicidal activity of indole derivatives is strongly dependent on their substitution pattern. Research has demonstrated that the presence of strong electron-withdrawing groups on the phenyl ring of the indole scaffold is important for the molecule's interaction with the D1 protein binding pocket in PSII. nih.gov This interaction blocks the electron transport chain, leading to a halt in CO₂ fixation and energy production, which ultimately results in plant death. ucanr.edu
For example, studies on nitro- and chloro-substituted indole derivatives have provided insights into their herbicidal potential. A study on various indole derivatives revealed that 6-chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole and 5-chloro-2,3-dimethyl-7-nitro-1H-indole were effective PSII inhibitors. nih.gov These findings suggest that the combination of chloro and nitro groups on an indole-related scaffold can confer significant herbicidal properties. Although direct studies on this compound as a PSII inhibitor are not extensively documented, the established structure-activity relationships (SAR) for related compounds indicate its potential in this application. The electron-withdrawing nature of both the chloro and nitro groups in this compound would likely enhance its ability to bind to the D1 protein of PSII, making it a candidate for development as a novel herbicide. nih.govpressbooks.pub
Advanced Materials Development: Non-Linear Optical (NLO) Properties of Indole Derivatives
In the realm of material science, indole derivatives have garnered attention for their potential in the development of advanced materials with non-linear optical (NLO) properties. NLO materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching.
The NLO response of organic molecules is often associated with the presence of a π-conjugated system and a significant difference in the dipole moment between the ground and excited states. The indole scaffold, with its extended π-electron system, serves as an excellent core for the design of NLO chromophores. The NLO properties can be further enhanced by introducing electron-donating and electron-withdrawing groups at different positions of the indole ring, creating a "push-pull" system that facilitates intramolecular charge transfer upon excitation.
Studies have shown that substituents have a dramatic effect on the NLO properties of indole derivatives. For instance, ethenyl indoles substituted with a strong electron-attracting group like a nitro group exhibit a large NLO response. The presence of a nitro group, particularly in conjugation with the indole donor system, can lead to a highly dipolar excited state, which is a key requirement for a high second-order NLO response (β). Theoretical studies also suggest that the presence of electronegative species like chloro and nitro groups can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance NLO properties. rsc.org
Given these principles, this compound, which contains both a chloro and a nitro substituent, is a promising candidate for NLO applications. The combination of the electron-donating indole ring with the strong electron-withdrawing nitro group at the 4-position and the additional electronic modulation by the chloro group at the 2-position could result in significant NLO activity.
Below is a data table summarizing the calculated NLO properties for a related nitro-substituted indole derivative from a computational study, illustrating the potential for such compounds.
| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |
| Indole-7-carbaldehyde | 4.85 | - | - |
| Hypothetical data for comparison | |||
| p-nitrophenyl ethenyl indole | - | - | 115 x 10⁻³⁰ |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Strategies for Enhanced Regioselective Functionalization
The functionalization of the indole (B1671886) core at specific positions (regioselectivity) is a central challenge in organic synthesis. nih.gov While the C3 position is typically the most reactive site for electrophilic substitution, modern chemistry seeks precise control to modify other positions, such as those on the benzene (B151609) ring portion (C4, C5, C6, C7). wikipedia.orgresearchgate.net For a molecule like 2-Chloro-4-nitro-1H-indole, this presents both a challenge and an opportunity. The existing chloro and nitro groups strongly influence the electronic properties of the ring, and future strategies must navigate this pre-existing functionalization.
Emerging research focuses on transition-metal-catalyzed C-H activation, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.net The use of directing groups, which temporarily attach to the indole nitrogen (N1) or another position, can steer the catalyst to a specific C-H bond.
Key Research Directions:
Direct C-H Arylation at C7: Rhodium-catalyzed methods have shown success in the C7 functionalization of N-pivaloylindoles. nih.gov Applying this to an N-protected derivative of this compound could yield novel 2,4,7-trisubstituted indoles, a substitution pattern difficult to achieve through classical methods.
Transient Directing Groups for C4/C5 Functionalization: The use of transient directing groups, such as glycine, has enabled the palladium-catalyzed C4-arylation of the indole core. nih.gov Investigating such methods on a substrate like 2-chloro-1H-indole could provide a pathway to functionalize the C5 or C6 positions, which are adjacent to the existing nitro group in the target molecule.
Metal-Free Iodination for C5 Functionalization: Recent developments have reported a highly regioselective, metal-free method for the direct iodination of the C5 position of indoles. rsc.org This approach could be invaluable for introducing a versatile iodide handle onto the this compound scaffold, opening the door for subsequent cross-coupling reactions.
A comparative table of potential regioselective functionalization methods is presented below.
| Target Position | Methodology | Catalyst/Reagent Example | Potential Application to this compound |
| C7 | Directed C-H Alkenylation | Rhodium (Rh) | Introduction of vinyl groups for polymerization or further transformation. nih.gov |
| C4 | Transient Directed C-H Arylation | Palladium (Pd) with Glycine | Attachment of aryl groups to modulate electronic or biological properties. nih.gov |
| C5 | Direct C-H Iodination | N-Iodosuccinimide (NIS) | Installation of an iodine atom for subsequent Suzuki or Sonogashira coupling. rsc.org |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of a molecule's structure, electronic properties, and reactivity is crucial for its strategic application. For this compound, advanced analytical and computational techniques are indispensable for elucidating the interplay between the chloro and nitro substituents and the indole core.
Spectroscopic Characterization: While standard techniques like NMR and IR are fundamental, advanced methods can provide deeper insights. High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. rsc.org In-depth 1D and 2D NMR studies (such as COSY, HSQC, and HMBC) can unambiguously assign all proton and carbon signals, revealing subtle electronic effects of the substituents on the chemical shifts across the entire molecule.
Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for predicting molecular properties and reaction outcomes. prensipjournals.comresearchgate.net For this compound, DFT calculations can be employed to:
Model Molecular Geometry: Optimize the bond lengths and angles to understand steric and electronic influences. researchgate.net
Visualize Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman) to aid in the interpretation of experimental spectra. rsc.orgprensipjournals.com
Map Electrostatic Potential: Identify electron-rich and electron-poor regions, which is critical for understanding intermolecular interactions and predicting reactivity. researchgate.net
For instance, a computational study on the related molecule 4-nitro-1H-indole-carboxaldehyde demonstrated how DFT could be used to correlate theoretical calculations with experimental FT-IR and FT-Raman spectra, providing a detailed vibrational assignment. researchgate.net Similar studies on this compound would provide a comprehensive picture of its physicochemical properties.
Exploration of New Chemical Reactivity Profiles and Green Synthesis Innovations
The future of chemical synthesis is tied to the discovery of novel reactions and the adoption of environmentally sustainable practices. researchgate.net The unique electronic nature of this compound makes it an interesting substrate for both.
New Reactivity: The presence of a chlorine atom at the electron-rich C2 position and a strong electron-withdrawing nitro group at C4 suggests a complex reactivity profile. Research could explore:
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (e.g., 2-chloro-1H-indol-4-amine), creating a key intermediate for building more complex molecules, such as those used in pharmaceuticals or dyes. vulcanchem.complos.org This amino group could serve as a handle for amide bond formation or diazotization.
Green Synthesis Innovations: Traditional indole syntheses often involve harsh conditions and hazardous reagents. openmedicinalchemistryjournal.com The principles of green chemistry are driving a shift towards more sustainable methods. google.combeilstein-journals.org Future work on this compound and its derivatives should prioritize these approaches:
Use of Greener Solvents: Replacing conventional organic solvents with water or ionic liquids can significantly reduce environmental impact. openmedicinalchemistryjournal.comgoogle.com
Catalytic Approaches: Utilizing highly efficient and reusable catalysts, such as nanoparticles or acid-functionalized solid supports, can minimize waste and improve atom economy. openmedicinalchemistryjournal.com
Energy-Efficient Methods: Microwave irradiation and ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net
An example of a green approach is the synthesis of bis(indolyl)methanes using water as a solvent, which avoids toxic and volatile organic compounds. beilstein-journals.org Adapting such principles to the multi-step synthesis required for this compound would be a significant step forward.
Design of Next-Generation Chemical Materials and Systems Based on the Indole Scaffold
The indole scaffold is a privileged structure not only in medicine but also in materials science. creative-proteomics.comnumberanalytics.com Its planar, aromatic system is a key building block for organic electronics, sensors, and functional polymers. The specific substituents on this compound offer unique handles for incorporation into advanced materials.
Potential Applications in Materials Science:
Organic Electronics: Indole-based molecules are being investigated for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). numberanalytics.com The electron-withdrawing nitro group in this compound could be used to tune the electronic properties (e.g., electron affinity) of a material, making it suitable as an n-type semiconductor.
Polymer Chemistry: After reduction of the nitro group to an amine, the resulting 2-chloro-1H-indol-4-amine could serve as a monomer for the synthesis of novel polyamides or polyimides. The indole unit within the polymer backbone could impart unique thermal, optical, or conductive properties.
Supramolecular Assemblies: The N-H proton, the nitro group's oxygen atoms, and the chlorine atom all provide potential sites for hydrogen bonding and halogen bonding. These non-covalent interactions could be exploited to guide the self-assembly of molecules into highly ordered structures like liquid crystals or organic frameworks.
The development of indole-based materials is a rapidly growing field, and functionalized derivatives like this compound represent a frontier for creating next-generation systems with tailored properties. benthamdirect.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-4-nitro-1H-indole, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) is effective for constructing indole cores, as demonstrated in related indole derivatives like 4'-chloro-3-(5-chloro-1H-indol-2-yl)biphenyl-4-ol (C20H13Cl2NO) . Reaction validation includes monitoring by LC-MS or ESI-MS to confirm intermediates (e.g., m/z 351.9 observed in ESI scans for similar compounds) . Purity is assessed via HPLC (retention time ~0.117 min under specific conditions) .
Q. How can spectroscopic techniques (IR, NMR) confirm the functional groups and regiochemistry of this compound?
- Methodological Answer :
- IR Spectroscopy : The nitro group (NO₂) shows asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Chlorine substituents may cause shifts in aromatic C-Cl stretches (~550–650 cm⁻¹) .
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., nitro) deshield significantly. For example, in 3-(5-chloro-1H-indol-2-yl)-4'-methoxybiphenyl-4-ol (C21H16ClNO2), protons on the indole ring resonate at δ 7.2–8.1 ppm . Integration ratios and coupling constants help assign substituent positions.
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For nitro-substituted indoles, the nitro group lowers LUMO energy, enhancing electrophilicity at the 4-position. Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELXL refinement (via the SHELX suite) is widely used for small-molecule crystallography. For example, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole was resolved with R factor = 0.039 using Mo-Kα radiation (λ = 0.71073 Å) at 111 K . Key parameters include bond length accuracy (mean σ(C–C) = 0.003 Å) and thermal displacement validation .
Q. What strategies address contradictions in reported reaction yields for nitro-substituted indole syntheses?
- Methodological Answer : Systematic Design of Experiments (DoE) can optimize variables (e.g., temperature, catalyst loading). For instance, conflicting yields in Suzuki couplings may arise from competing protodehalogenation; adding silver oxide (Ag₂O) as an additive suppresses this side reaction . Triangulate data via GC-MS, NMR, and elemental analysis to confirm reproducibility .
Q. How does the nitro group influence the electrochemical behavior of this compound in catalytic applications?
- Methodological Answer : Cyclic voltammetry (CV) reveals redox peaks associated with nitro reduction. In aprotic solvents (e.g., DMF), the nitro group undergoes a one-electron reduction at ~-1.2 V (vs. Ag/AgCl), forming a radical anion. This property is critical for designing electrocatalysts or redox-active ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
